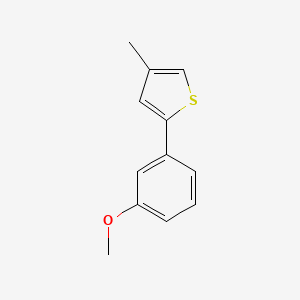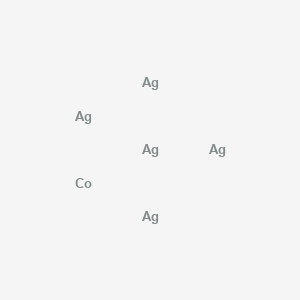
Cobalt;silver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt and silver are two distinct elements that, when combined, form a compound with unique properties and applications. Cobalt is a hard, lustrous, silver-gray metal known for its high melting point, magnetic properties, and stability at high temperatures . Silver, on the other hand, is a soft, white, lustrous metal with the highest electrical and thermal conductivity of any metal . The combination of these two elements results in a compound that leverages the strengths of both metals, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cobalt-silver compounds can be achieved through various synthetic routes. One common method involves the co-precipitation technique, where cobalt and silver salts are dissolved in a suitable solvent and then precipitated out using a reducing agent . Another method is the sol-gel process, which involves the hydrolysis and polycondensation of metal alkoxides to form a gel, followed by drying and calcination to obtain the final compound .
Industrial Production Methods: In industrial settings, cobalt-silver compounds are often produced through chemical vapor deposition (CVD) or physical vapor deposition (PVD) techniques. These methods involve the deposition of cobalt and silver atoms onto a substrate, forming a thin film of the compound. These techniques are widely used in the production of coatings and thin films for various applications .
Chemical Reactions Analysis
Types of Reactions: Cobalt-silver compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cobalt can be oxidized to form cobalt oxide, while silver can be reduced to its metallic form . Substitution reactions can occur when ligands in the compound are replaced by other ligands, altering the compound’s properties .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-silver compounds include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands such as ammonia and thiocyanate for substitution reactions . These reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of cobalt-silver compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce cobalt oxide and silver oxide, while reduction reactions can yield metallic cobalt and silver . Substitution reactions can result in the formation of new coordination compounds with different ligands .
Scientific Research Applications
Cobalt-silver compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts in various reactions, including hydrogenation and oxidation reactions . In biology, cobalt-silver compounds are studied for their antimicrobial properties and potential use in medical devices and drug delivery systems . In medicine, these compounds are explored for their potential in imaging techniques, such as magnetic resonance imaging (MRI), due to their magnetic properties . In industry, cobalt-silver compounds are used in the production of coatings, sensors, and electronic devices .
Mechanism of Action
The mechanism of action of cobalt-silver compounds involves their interaction with molecular targets and pathways in biological systems. For example, the antimicrobial properties of these compounds are attributed to their ability to disrupt bacterial cell membranes and interfere with essential cellular processes . The magnetic properties of cobalt-silver compounds enable their use in imaging techniques, where they enhance the contrast of images by interacting with magnetic fields . Additionally, the catalytic activity of these compounds is due to their ability to facilitate electron transfer and stabilize reaction intermediates .
Comparison with Similar Compounds
Cobalt-silver compounds can be compared with other similar compounds, such as cobalt-nickel and silver-gold compounds. While cobalt-nickel compounds also exhibit magnetic properties, cobalt-silver compounds have the added advantage of higher electrical conductivity due to the presence of silver . Silver-gold compounds, on the other hand, are known for their excellent corrosion resistance and biocompatibility, making them suitable for medical applications . cobalt-silver compounds are unique in their combination of magnetic, electrical, and antimicrobial properties, making them versatile for a wide range of applications .
List of Similar Compounds:- Cobalt-nickel compounds
- Silver-gold compounds
- Cobalt-iron compounds
- Silver-copper compounds
Properties
CAS No. |
916244-24-1 |
|---|---|
Molecular Formula |
Ag5Co |
Molecular Weight |
598.274 g/mol |
IUPAC Name |
cobalt;silver |
InChI |
InChI=1S/5Ag.Co |
InChI Key |
FFRRZKXZQJLKAO-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Ag].[Ag].[Ag].[Ag].[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



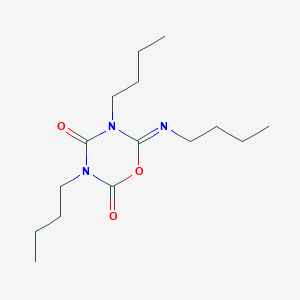
![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal](/img/structure/B14190972.png)
![3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne](/img/structure/B14190978.png)
![2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B14190984.png)
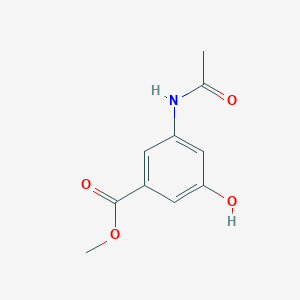
![2-[Bis(carboxymethyl)amino]hexanedioic acid](/img/structure/B14191008.png)
![2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14191014.png)
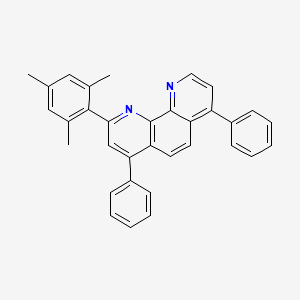
![N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B14191033.png)
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14191046.png)
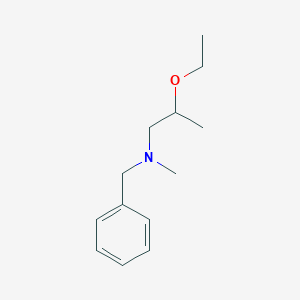
![{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid](/img/structure/B14191056.png)
